molecular formula C14H19NO2 B2844388 N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide CAS No. 2361655-40-3

N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide

Cat. No. B2844388
CAS RN: 2361655-40-3
M. Wt: 233.311
InChI Key: UZGWUFRKEIOZII-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide, also known as HPPPE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been studied for its potential therapeutic properties in various scientific research fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In neurological disorders, N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been shown to have anti-inflammatory properties and potential use in treating atherosclerosis.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In neurological disorders, N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects, depending on the specific research field. In cancer research, N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit the expression of certain genes involved in cancer cell growth and proliferation. In neurological disorders, N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been shown to reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. In cardiovascular diseases, N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been shown to reduce inflammation and oxidative stress in blood vessels, leading to improved vascular function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. Additionally, N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide has been shown to have low toxicity and high stability, making it a safe and reliable compound for use in research. However, one limitation of using N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide in lab experiments is its limited availability and high cost, which may limit the feasibility of large-scale studies.

Future Directions

There are several future directions for research involving N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide. In cancer research, further studies are needed to determine the optimal dosage and treatment regimen for N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide in different types of cancer. In neurological disorders, more research is needed to fully understand the mechanism of action of N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide and its potential use in treating various neurodegenerative diseases. In cardiovascular diseases, future studies should focus on the long-term effects of N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide treatment and its potential use in preventing and treating atherosclerosis. Additionally, further research is needed to explore the potential use of N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide in other scientific research fields, such as immunology and infectious diseases.

Synthesis Methods

N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 4-isopropylphenol with 2-bromoethanol, followed by the reaction of the resulting product with acryloyl chloride. The final product is purified through column chromatography to obtain N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide in its pure form.

properties

IUPAC Name

N-[2-hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-14(17)15-13(9-16)12-7-5-11(6-8-12)10(2)3/h4-8,10,13,16H,1,9H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGWUFRKEIOZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CO)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide

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